molecular formula C11H20N2O3 B1493123 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine CAS No. 2097946-99-9

3-Ethoxy-4-hydroxy-1-prolylpyrrolidine

Cat. No.: B1493123
CAS No.: 2097946-99-9
M. Wt: 228.29 g/mol
InChI Key: SHXKMAWYGAWTDF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-1-prolylpyrrolidine is a pyrrolidine derivative characterized by a prolyl substituent at position 1, an ethoxy group at position 3, and a hydroxyl group at position 2. The prolyl moiety introduces stereochemical complexity, as proline is a cyclic secondary amine with a rigid pyrrolidine backbone.

Properties

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-4-3-5-12-8/h8-10,12,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXKMAWYGAWTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, primarily through their pyrrolidine or piperidine cores and functional substitutions. Key differences lie in substituent groups, stereochemistry, and physicochemical properties.

2.1. Pyrrolidine Derivatives with Cyclic Substituents
  • 1-(1-Cyclohexen-1-yl)-2-(methoxymethyl)-pyrrolidine (S) Substituents: Cyclohexenyl (position 1), methoxymethyl (position 2). Key Properties: The cyclohexenyl group enhances lipophilicity (predicted logP ~2.8), while the methoxymethyl group introduces moderate polarity. The (S)-configuration may influence chiral recognition in biological systems.
  • 1-(3,6-Dihydro-2H-thiopyran-4-yl)-pyrrolidine

    • Substituents : Thiopyran ring (position 1).
    • Key Properties : The sulfur atom in the thiopyran ring increases electron density and metabolic stability compared to oxygen-containing analogs. Predicted solubility in polar solvents is lower (logP ~3.1).
    • Contrast : Absence of hydroxyl/ethoxy groups limits polar interactions, but the thiopyran moiety may enhance membrane permeability .
2.2. Piperidine Analogs
  • 1-(3,6-Dihydro-2H-thiopyran-4-yl)-piperidine
    • Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).
    • Key Properties : Piperidine’s larger ring reduces ring strain and alters conformational flexibility. The thiopyran substitution retains sulfur-related stability but may reduce reactivity compared to pyrrolidine analogs.
    • Contrast : The target compound’s pyrrolidine core and prolyl group provide rigidity and stereochemical specificity absent in this analog .

Physicochemical and Functional Comparison Table

Compound Core Structure Key Substituents logP (Predicted) Hydrogen-Bonding Groups Stereochemical Complexity
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine Pyrrolidine Prolyl, ethoxy, hydroxy ~1.5 2 (OH, ether O) High (proline chirality)
1-(1-Cyclohexen-1-yl)-2-(methoxymethyl)-pyrrolidine (S) Pyrrolidine Cyclohexenyl, methoxymethyl ~2.8 1 (ether O) Moderate ((S)-configuration)
1-(3,6-Dihydro-2H-thiopyran-4-yl)-pyrrolidine Pyrrolidine Thiopyran ~3.1 0 Low
1-(3,6-Dihydro-2H-thiopyran-4-yl)-piperidine Piperidine Thiopyran ~3.3 0 Low

Research Implications

  • Biological Activity : The hydroxyl and ethoxy groups in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine may facilitate interactions with enzymes or receptors requiring polar contacts, such as kinases or GPCRs. In contrast, thiopyran-substituted analogs likely prioritize hydrophobic interactions .
  • Synthetic Utility: The prolyl group’s chirality makes the target compound a candidate for asymmetric catalysis or peptide synthesis, whereas methoxymethyl or thiopyran analogs may serve as intermediates in organometallic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Reactant of Route 2
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine

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